3-[4-(1-PYRROLIDINYLSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Overview
Description
3-[4-(1-PYRROLIDINYLSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinylsulfonyl group attached to an aniline moiety, and a benzisothiazole ring system. The molecular formula of this compound is C17H17N3O4S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-PYRROLIDINYLSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps. One common synthetic route starts with the preparation of 1-(3-nitrophenylsulfonyl)pyrrolidine, which is then reduced to 1-(3-aminophenylsulfonyl)pyrrolidine. This intermediate is then reacted with 1H-1,2-benzisothiazole-1,1-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-PYRROLIDINYLSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-[4-(1-PYRROLIDINYLSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[4-(1-PYRROLIDINYLSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[4-(1-PYRROLIDINYLSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE include:
- 3-(1-PYRROLIDINYLSULFONYL)ANILINE
- 4-(1-PYRROLIDINYLSULFONYL)ANILINE
- 2-[(METHYLSULFONYL)ANILINO]-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PROPANAMIDE
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the pyrrolidinylsulfonyl group and the benzisothiazole ring system. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds.
Properties
IUPAC Name |
1,1-dioxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-benzothiazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-25(22)16-6-2-1-5-15(16)17(19-25)18-13-7-9-14(10-8-13)26(23,24)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUWWQGVQZYFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.